molecular formula C6H5BrN2O2 B13670515 5-Bromo-6-methylpyrazine-2-carboxylic acid

5-Bromo-6-methylpyrazine-2-carboxylic acid

Cat. No.: B13670515
M. Wt: 217.02 g/mol
InChI Key: PZWAATVHCHSRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 5-Bromo-6-methylpyrazine-2-carboxylic acid typically involves the bromination of 6-methylpyrazine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrazine ring. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

5-Bromo-6-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-6-methylpyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

5-Bromo-6-methylpyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

    6-Methylpyrazine-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Bromo-2-methylpyrazine: Similar structure but lacks the carboxylic acid group, affecting its chemical properties and uses.

    5-Bromo-6-chloropyrazine-2-carboxylic acid:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-6-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C6H5BrN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11)

InChI Key

PZWAATVHCHSRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.